Dfgyvae

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

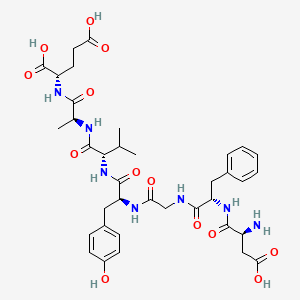

DFGYVAE est un composé peptidique qui a suscité un intérêt considérable au sein de la communauté scientifique en raison de ses activités biologiques potentielles. Il s'agit d'un dérivé du peptide YVAE et il a été étudié pour ses effets inhibiteurs sur la 3-hydroxy-3-méthylglutaryl-coenzyme A réductase (HMG-CoA réductase), une enzyme impliquée dans la biosynthèse du cholestérol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de DFGYVAE implique généralement la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'addition séquentielle d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique en croissance à l'aide de réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). Après l'assemblage de la chaîne peptidique, le peptide est clivé de la résine et déprotégé pour donner le produit final .

Méthodes de production industrielle

La production industrielle de this compound peut être mise à l'échelle à l'aide de synthétiseurs peptidiques automatisés, qui permettent la synthèse efficace et reproductible de peptides. L'utilisation de la chromatographie liquide haute performance (HPLC) est essentielle pour la purification du peptide synthétisé afin d'atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

DFGYVAE subit diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé pour former des ponts disulfure entre les résidus cystéine.

Réduction : Les réactions de réduction peuvent briser les ponts disulfure, les reconvertissant en groupes thiol.

Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués par d'autres acides aminés pour modifier ses propriétés.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou l'iode peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Substitution : Les substitutions d'acides aminés sont généralement effectuées pendant le processus de synthèse en utilisant des acides aminés protégés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des schémas de liaisons disulfure ou des séquences d'acides aminés modifiés, ce qui peut avoir un impact sur l'activité biologique du peptide .

Applications de recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour l'étude de la synthèse peptidique et de l'analyse conformationnelle.

Biologie : Étudié pour son rôle d'inhibiteur de la HMG-CoA réductase, qui est cruciale dans la biosynthèse du cholestérol.

Médecine : Applications thérapeutiques potentielles dans le traitement de l'hypercholestérolémie et des maladies cardiovasculaires en raison de ses effets inhibiteurs sur la HMG-CoA réductase.

Industrie : Utilisé dans le développement de médicaments à base de peptides et comme composé de référence dans les techniques analytiques

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive la HMG-CoA réductase, l'enzyme responsable de la conversion du HMG-CoA en mévalonate, une étape clé de la biosynthèse du cholestérol. En se liant au site actif de l'enzyme, this compound empêche le substrat d'accéder au site catalytique, réduisant ainsi la production de cholestérol. Ce mécanisme est similaire à celui des statines, une classe de médicaments largement utilisés pour abaisser les taux de cholestérol .

Applications De Recherche Scientifique

DFGYVAE has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and conformational analysis.

Biology: Investigated for its role as an inhibitor of HMG–CoA reductase, which is crucial in cholesterol biosynthesis.

Medicine: Potential therapeutic applications in treating hypercholesterolemia and cardiovascular diseases due to its inhibitory effects on HMG–CoA reductase.

Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques

Mécanisme D'action

DFGYVAE exerts its effects by competitively inhibiting HMG–CoA reductase, the enzyme responsible for converting HMG–CoA to mevalonate, a key step in cholesterol biosynthesis. By binding to the active site of the enzyme, this compound prevents the substrate from accessing the catalytic site, thereby reducing cholesterol production. This mechanism is similar to that of statins, a class of drugs widely used to lower cholesterol levels .

Comparaison Avec Des Composés Similaires

Composés similaires

- SFGYVAE

- FGYVAE

- GFYVAE

- YVAE

Comparaison

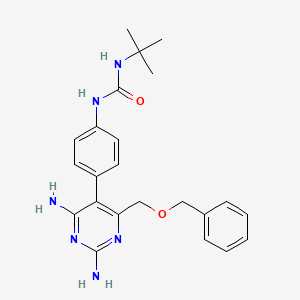

DFGYVAE est unique parmi ses composés similaires en raison de sa séquence d'acides aminés spécifique, qui confère une activité inhibitrice plus élevée contre la HMG-CoA réductase. La présence du radical phényle dans le résidu d'acide aminé F et l'amide carbonyle des résidus D et F améliorent son affinité de liaison au site actif de l'enzyme, ce qui en fait un inhibiteur plus puissant par rapport à ses analogues .

Propriétés

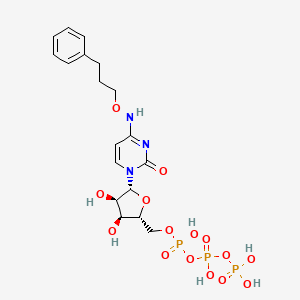

Formule moléculaire |

C37H49N7O13 |

|---|---|

Poids moléculaire |

799.8 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C37H49N7O13/c1-19(2)31(36(55)40-20(3)32(51)42-25(37(56)57)13-14-29(47)48)44-35(54)27(16-22-9-11-23(45)12-10-22)41-28(46)18-39-34(53)26(15-21-7-5-4-6-8-21)43-33(52)24(38)17-30(49)50/h4-12,19-20,24-27,31,45H,13-18,38H2,1-3H3,(H,39,53)(H,40,55)(H,41,46)(H,42,51)(H,43,52)(H,44,54)(H,47,48)(H,49,50)(H,56,57)/t20-,24-,25-,26-,27-,31-/m0/s1 |

Clé InChI |

RRCWAJVJCDGGKS-UQPWSHDPSA-N |

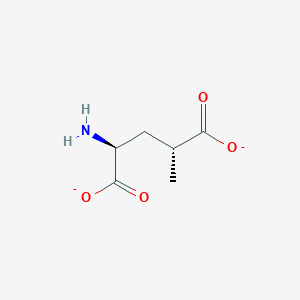

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)N |

SMILES canonique |

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)

![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)

![2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide](/img/structure/B10771081.png)

![[1,3-Bis(2,4-dichlorophenyl)-2-phosphonopropan-2-yl]phosphonic acid](/img/structure/B10771088.png)

![[3H]robalzotan](/img/structure/B10771105.png)